

Technical Monograph: 2-Chloro-1-(4-ethynylphenyl)ethanone

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Compound of Interest

Compound Name: 2-Chloro-1-(4-ethynylphenyl)ethanone

CAS No.: 98994-30-0

Cat. No.: B2472552

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Executive Summary

This technical guide profiles **2-Chloro-1-(4-ethynylphenyl)ethanone** (CAS 98994-30-0), a specialized bifunctional electrophile used primarily in chemoproteomics and covalent drug discovery.^[1]

Distinct from generic alkylating agents, this compound integrates two orthogonal reactive handles: an

-chloroketone "warhead" for cysteine targeting and a terminal alkyne for bioorthogonal "click" chemistry.^[1] Its primary utility lies in Activity-Based Protein Profiling (ABPP), where it serves as a probe to map hyper-reactive cysteine residues across the proteome.^[1] Unlike its more reactive bromo-analog, the chloro-derivative offers tuned electrophilicity, enhancing selectivity for catalytic cysteines over non-functional surface thiols.^[1]

Chemical Identity & Physical Profile^{[1][2][3][4][5]}

Property	Data
CAS Number	98994-30-0
IUPAC Name	2-Chloro-1-(4-ethynylphenyl)ethan-1-one
Synonyms	4-Ethynyl- α -chloroacetophenone; 4-Ethynylphenacyl chloride
Molecular Formula	C H ClO
Molecular Weight	178.62 g/mol
Physical State	White to pale yellow crystalline solid
Solubility	Soluble in DMSO, DMF, CH Cl ; Insoluble in water
Stability	Moisture sensitive (hydrolysis of alkyl chloride); Light sensitive
SMILES	<chem>C#Cc1ccc(cc1)C(=O)CCl</chem>

Synthesis & Manufacturing Protocol

Strategic Rationale

Direct chlorination of acetophenones using chlorine gas (

) is discouraged due to the high risk of adding across the alkyne triple bond.^[1] The preferred methodology utilizes N-Chlorosuccinimide (NCS) with

-toluenesulfonic acid (

-TsOH) as a catalyst.^[1] This provides a controlled source of electrophilic chlorine, preserving the alkyne moiety.^[1]

Step-by-Step Protocol

Precursor: 1-(4-Ethynylphenyl)ethanone (CAS 42472-69-5)[1][2]

- Solvation: Dissolve 1.0 eq of 1-(4-ethynylphenyl)ethanone in acetonitrile (ACN). Ensure the solvent is anhydrous to prevent hydration of the alkyne.[1]
- Reagent Addition: Add 1.1 eq of N-Chlorosuccinimide (NCS).
- Catalysis: Add 0.1 eq of
-TsOH monohydrate.
- Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The product will be less polar than the starting material.
- Workup:
 - Cool to room temperature.[3]
 - Dilute with ethyl acetate and wash with saturated NaHCO
(to remove acid) and brine.
 - Dry organic layer over anhydrous MgSO
.[4]
- Purification: Recrystallize from minimal hot ethanol or perform flash chromatography (SiO
, gradient 0-10% EtOAc in Hexanes).

Critical Quality Attribute (CQA): The absence of the dichloro-species (

) and preservation of the alkyne signal (~3.1 ppm singlet in

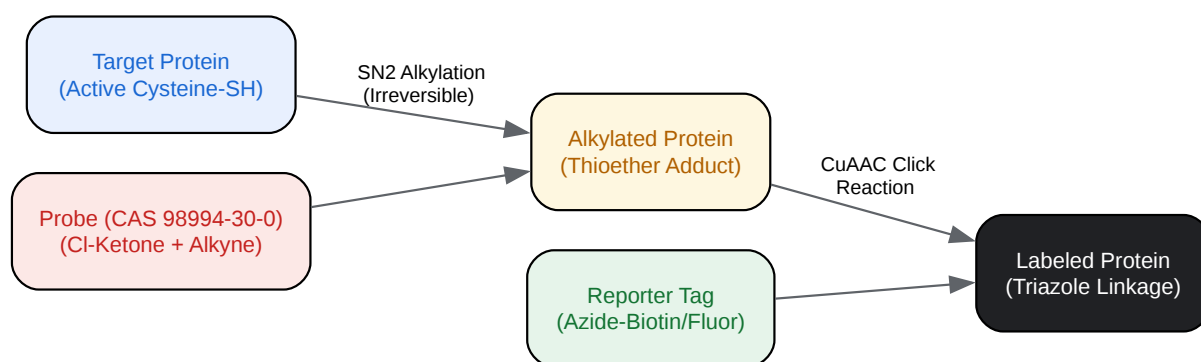
¹H NMR) are paramount.

Mechanism of Action: The "Clickable" Warhead[1]

This compound functions as an Activity-Based Probe (ABP).^[1] The mechanism proceeds in two distinct, orthogonal stages:

- Protein Labeling (Covalent): The probe (a chloroketone) undergoes an irreversible S_N2 reaction with a nucleophilic cysteine thiolate (from a target protein).^[1] The ketone carbonyl activates the adjacent methylene, making it susceptible to nucleophilic attack.^[1]
- Detection (Bioorthogonal): The terminal alkyne remains inert in biological media but reacts rapidly with azide-functionalized reporters (e.g., Biotin-N₃) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).^[1]

Pathway Visualization^[1]



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Figure 1: The two-step labeling mechanism.^[1] The probe first covalently modifies the protein, creating a stable thioether bond.^[1] Subsequent click chemistry attaches a reporter for analysis.^[1]

Applications in Drug Discovery^[1]^[8] Activity-Based Protein Profiling (ABPP)

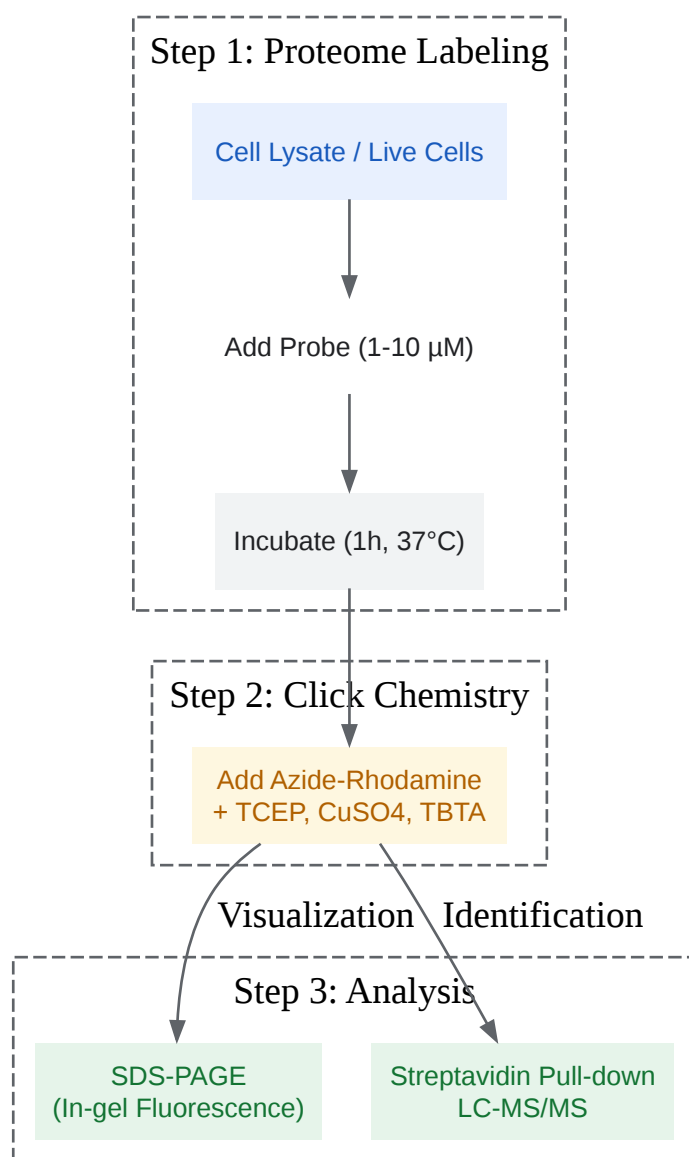
In drug development, this compound is used to assess target engagement.[1]

- Competitive ABPP: Cells are treated with a drug candidate before the probe. If the drug binds the target cysteine, it blocks the probe.[1] A loss of signal in Mass Spectrometry indicates successful target engagement.

Selectivity Profiling

The chloro-warhead is less reactive than iodo- or bromo-acetamides.[1] This "tuned" reactivity is crucial. It ensures the probe only labels hyper-reactive cysteines (often catalytic or regulatory sites with lowered pKa) rather than non-specifically alkylating every surface thiol.[1]

Experimental Workflow: Gel-Based vs. MS-Based



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Figure 2: Standard ABPP workflow utilizing **2-Chloro-1-(4-ethynylphenyl)ethanone** for proteomic profiling.[1]

Handling & Safety Protocols

- Lachrymator: Like its parent compound phenacyl chloride (CN gas), this molecule is a potent lachrymator (tear gas agent).[1]
 - Protocol: Always weigh and handle inside a functioning fume hood.

- Skin Sensitizer: The alkylating nature makes it a severe skin irritant and potential sensitizer.
 - PPE:[1] Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]
- Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The -chloroketone is susceptible to hydrolysis; the alkyne is stable but should be protected from strong bases.[1]

References

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